molecular formula C5H9FO2 B074350 2-Fluoro-3-methylbutanoic acid CAS No. 1578-62-7

2-Fluoro-3-methylbutanoic acid

Cat. No. B074350
CAS RN: 1578-62-7
M. Wt: 120.12 g/mol
InChI Key: DPPSUGSPUHMWEH-UHFFFAOYSA-N
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Description

2-Fluoro-3-methylbutanoic acid is a compound of interest in various chemical syntheses and reactions. Its properties and synthesis methods have been explored in several studies.

Synthesis Analysis

  • A practical synthesis of a structurally similar compound, (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, was developed starting from 4-fluorophenylacetic acid with an overall yield of 80%. This process involves asymmetric hydrogenation and crystallization of its sodium salt for purity enhancement (Crameri et al., 1997).

Molecular Structure Analysis

  • The molecular structure of a related compound, 5-Fluoro-1-(3-metylbutanoyl)pyrimidine-2,4(1H,3H)-dione, features a coplanar arrangement of the 3-methylbutanoyl group and the 5-fluorouracil unit, with specific torsion angles and intra- and intermolecular interactions (Lehmler & Parkin, 2008).

Chemical Reactions and Properties

  • Fluorinated butanolides and butenolides, including 3-chloro-2-fluoro-2-buten-4-olide, demonstrate interesting nucleophilic reactions, including conjugate addition and vinylic halogen displacement (Paleta et al., 2000).

Physical Properties Analysis

  • For compounds like 2-fluoro-3-hydroxypropionic acid, biocatalytic synthesis methods offer environmental and safety advantages. This compound can be synthesized using E. coli expressing specific enzymes, achieving a concentration of 50.0 mg/L (Liu et al., 2022).

Scientific Research Applications

  • Synthesis of Calcium Antagonists : (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a related compound, is synthesized for use as a key building block in calcium antagonists like Mibefradil, which have applications in treating heart-related conditions (Crameri et al., 1997).

  • PET Imaging Agents for Tumor Detection : F-18 labeled fluoroarylvaline derivatives, which include similar structural elements to 2-Fluoro-3-methylbutanoic acid, have been studied for their potential as PET imaging agents in tumor detection (Qiao et al., 2009).

  • Synthesis of γ-Fluorinated α-Amino Acids : Research into the stereoselective synthesis of γ-fluorinated α-amino acids has made use of compounds structurally related to 2-Fluoro-3-methylbutanoic acid (Laue et al., 2000).

  • Quantitative Determination in Alcoholic Beverages : The related compound 2-hydroxy-3-methylbutanoic acid has been quantitatively determined in wines and other alcoholic beverages, indicating its role in flavor and aroma (Gracia-Moreno et al., 2015).

  • Biocatalytic Synthesis : There's ongoing research in the biocatalytic synthesis of fluorinated compounds like 2-fluoro-3-hydroxypropionic acid, which shares a similar molecular structure with 2-Fluoro-3-methylbutanoic acid (Liu et al., 2022).

  • Study of Methyl-branched Flavor Compounds : Compounds like 2-Fluoro-3-methylbutanoic acid are also studied in the context of flavor compounds in fresh and processed foods, such as apples (Schumacher et al., 1998).

  • Acid Stress in Lactobacillus : Research has shown that compounds structurally related to 2-Fluoro-3-methylbutanoic acid are produced in response to acid stress in certain bacterial strains, with implications for food science and microbiology (Serrazanetti et al., 2011).

Safety And Hazards

The safety information for 2-Fluoro-3-methylbutanoic acid indicates that it is potentially dangerous . The hazard statements include H302, H315, H318, and H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPSUGSPUHMWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methylbutanoic acid

CAS RN

1578-62-7
Record name Butyric acid, 2-fluoro-3-methyl-
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Record name 2-Fluoro-3-methylbutyric acid
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Record name 2-fluoro-3-methylbutanoic acid
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Synthesis routes and methods

Procedure details

The 2-fluoro-3-methylbutyric acid (˜235.5 g, 1.96 mol), is taken up in ethyl acetate (2.9 L) and R-(+)-α-methylbenzylamine (237.5 g, 1.96 mol) is added dropwise via an addition funnel. A temperature rise to 40° C. is observed. Upon allowing the solution to cool, a slurry results and is stirred at room temperature for 45 minutes. The slurry is then filtered and the filter cake rinsed with ethyl acetate (300 mL). The wet cake is suspended in ethyl acetate (4.5 L) and heated to reflux. Additional ethyl acetate (450 mL) is added to provide a solution, and then the solution is allowed to stand at room temperature overnight. The resulting slurry is filtered and the filter cake rinsed with ethyl acetate (200 mL). The filter cake is vacuum dried at 40° C. to afford 262.3 g of the (R)-+-α-methylbenzylamine salt of (S)-2-fluoro-3-methylbutyric acid as a powder. The enantiomeric excess of this salt is found to be >94% by chiral capillary electrophoresis analysis for the desired (S) isomer.
Quantity
235.5 g
Type
reactant
Reaction Step One
Quantity
237.5 g
Type
reactant
Reaction Step Two
Quantity
2.9 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Sierra, JL Serrano, MB Ros, A Ezcurra… - Journal of the American …, 1992 - ACS Publications
In order to understand the structural factors that influence ferroelectric properties, three new series (F, Cl, and Br) of chiral naphthalene-ringderived compounds were synthesized, and …
Number of citations: 52 pubs.acs.org
GA Olah, JT Welch, YD Vankar, M Nojima… - The Journal of …, 1979 - ACS Publications
Pyridinium poly (hydrogen fluoride)(30% pyridine-70% hydrogen fluoride) reagent, a stabilized, less-volatile form of hydrogen fluoride, was found to be a convenient and effective …
Number of citations: 729 pubs.acs.org
L Nitsch-Velasquez - 2010 - search.proquest.com
The absolute configuration assignments of organic molecules by the comparison of experiment with computed chiroptical response are a useful tool in chemistry. However, such …
Number of citations: 0 search.proquest.com

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